1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

physicochemical profiling CNS drug-likeness spirocyclic ligands

CAS 56658-26-5 is a spiro[2-benzofuran-1,4'-piperidine]-3-one derivative bearing an N-cyclopropanecarbonyl substituent—a privileged template for sigma‑1 and 5‑HT₂C receptor ligand development. The cyclopropanecarbonyl group preserves ligand efficiency (MW increment only +68 Da vs. unsubstituted core) and is predicted to resist CYP450-mediated oxidative N-dealkylation, offering a metabolic stability advantage over N-benzyl or N-alkyl analogs. This rigid, moderately lipophilic scaffold (XLogP3 1.4; TPSA 46.6 Ų) is ideal as a comparative tool for benchmarking microsomal stability and as a model substrate for optimizing amide coupling conditions in spirocyclic systems. Choose this compound for iterative SAR expansion where minimizing molecular weight and maximizing Fsp³ are design priorities.

Molecular Formula C16H17NO3
Molecular Weight 271.316
CAS No. 56658-26-5
Cat. No. B2418720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS56658-26-5
Molecular FormulaC16H17NO3
Molecular Weight271.316
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C16H17NO3/c18-14(11-5-6-11)17-9-7-16(8-10-17)13-4-2-1-3-12(13)15(19)20-16/h1-4,11H,5-10H2
InChIKeyDJYFEXWVCWVUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 56658-26-5) – Structural and Physicochemical Baseline for Procurement Decisions


1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 56658-26-5, molecular formula C₁₆H₁₇NO₃) is a spirocyclic small molecule composed of a benzofuran-3-one core spiro-fused to a piperidine ring, bearing an N-cyclopropanecarbonyl substituent. Computed physicochemical descriptors include a molecular weight of 271.31 g·mol⁻¹, XLogP3 of 1.4, topological polar surface area of 46.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond, establishing a moderately lipophilic, rigid scaffold with limited hydrogen-bonding capacity [1]. The compound belongs to the spiro[2-benzofuran-1,4'-piperidine]-3-one family, a scaffold that has been exploited as a privileged template for sigma‑1 and 5‑HT₂C receptor ligands [2].

Procurement Risk of Substituting 1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one with Generic Spirocyclic Analogs


Spiro[2-benzofuran-1,4'-piperidine]-3-one derivatives exhibit profound activity cliffs driven by the N‑acyl substituent; literature on the scaffold demonstrates that replacing the N‑cyclopropanecarbonyl group with other acyl moieties (e.g., benzoyl, cyclobutanecarbonyl, or unsubstituted piperidine) can alter receptor subtype selectivity, metabolic stability, and physicochemical properties [1][2]. Without empirical confirmation that a generic substitute reproduces the target compound's specific intermolecular interactions and pharmacokinetic profile, substitution introduces uncontrolled risk of potency loss, off‑target activity, or synthetic incompatibility in the intended research or industrial workflow [3].

Quantitative Differentiators for 1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one versus Nearest Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) of the Cyclopropanecarbonyl Derivative Relative to the Cyclobutanecarbonyl Analog

The 1'-cyclopropanecarbonyl derivative (CAS 56658-26-5) exhibits a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 46.6 Ų [1]. This places the compound within the favourable CNS drug‑like space (XLogP 1–3, TPSA < 60–70 Ų), consistent with the physicochemical profile required for blood‑brain barrier penetration [2]. In the absence of direct experimental comparator data for this specific acylation series, the structurally closest documented congener – the 1'-cyclobutanecarbonyl analog (C₁₇H₁₉NO₃, MW 285.34 g·mol⁻¹) – provides a class‑level reference. The cyclobutanecarbonyl homolog possesses a larger, more flexible ring (one additional methylene unit), which would be expected to increase lipophilicity and reduce ligand efficiency compared with the more compact cyclopropanecarbonyl group.

physicochemical profiling CNS drug-likeness spirocyclic ligands

Molecular Weight and Rotatable Bond Count as Ligand Efficiency Indicators

With a molecular weight of 271.31 g·mol⁻¹ and a single rotatable bond (excluding the amide linkage), the target compound displays a highly rigid, low‑molecular‑weight architecture [1]. The core scaffold spiro[isobenzofuran-1(3H),4'-piperidin]-3-one, for which biological activity at 5‑HT₂C receptors has been documented, provides a reference point: the unsubstituted core has a molecular weight of ~203 Da . The addition of the cyclopropanecarbonyl moiety increases the molecular weight by approximately 68 Da while retaining the low rotatable bond count, preserving a high fraction of sp³ carbons (Fsp³ ≈ 0.44) and favorable ligand efficiency metrics. By contrast, common N‑benzyl or N‑phenylpropanoyl substituted analogs in the sigma‑1 receptor literature carry substantially higher molecular weights (>325 Da) and increased conformational flexibility.

ligand efficiency spirocyclic scaffold drug design

Predicted Metabolic Lability of the N‑Cyclopropanecarbonyl Group vs. N‑Benzyl or N‑Alkyl Substituents

The N‑cyclopropanecarbonyl amide present in CAS 56658-26-5 lacks the N‑CH₂‑Ar or N‑CH₂‑alkyl motifs that are primary sites of CYP450‑mediated oxidative N‑dealkylation in spiro[2-benzofuran-1,4'-piperidine] sigma‑1 ligands [1]. While no head‑to‑head microsomal stability data are publicly available for the cyclopropanecarbonyl analog specifically, the overarching SAR literature on spirocyclic sigma‑1 ligands demonstrates that replacing an N‑benzyl group with an N‑acyl function (carbamate, amide) improves in vitro metabolic half‑life by factors of 2‑ to 5‑fold in rat and human liver microsome assays [1][2]. The cyclopropyl ring further contributes metabolic robustness by resisting oxidative ring‑opening due to its ring strain and the absence of accessible C‑H bonds adjacent to heteroatoms.

metabolic stability CYP450 N‑dealkylation

Scientifically Grounded Application Scenarios for 1'-Cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one


Chemical Probe Development for Sigma‑1 Receptor Target Engagement Studies

The spiro[2-benzofuran-1,4'-piperidine] scaffold is a validated privileged template for sigma‑1 receptor ligands . The favorable CNS physicochemical profile (XLogP3 1.4, TPSA 46.6 Ų) and the potential metabolic advantage conferred by the N‑cyclopropanecarbonyl motif [1][2] position CAS 56658-26-5 as a synthetically accessible starting point for developing high‑quality chemical probes, particularly where reduced metabolic clearance is required for sustained target occupancy in rodent behavioural models.

Lead‑Optimization SAR Expansion Around the N‑Acyl Vector

The compact cyclopropanecarbonyl group (MW increment +68 Da relative to the unsubstituted core) preserves ligand efficiency metrics more effectively than larger N‑benzyl or N‑phenylpropanoyl substituents commonly employed in this chemical series [1]. This makes the compound attractive for iterative SAR expansion where minimizing molecular weight and maximizing Fsp³ are design priorities.

In‑Vitro Metabolism Benchmarking of Spirocyclic Amides

Based on class‑level SAR, the N‑cyclopropanecarbonyl amide is predicted to resist CYP450‑mediated oxidative N‑dealkylation, a major clearance pathway for N‑alkylated piperidine spirocycles [2]. Consequently, the compound can serve as a comparative tool to benchmark metabolic stability improvements relative to N‑benzyl or N‑alkyl analogs in microsome or hepatocyte stability assays.

Synthetic Methodology Development for Spirocyclic Amide Coupling

The sterically constrained cyclopropanecarbonyl group presents a distinct reactivity profile in amide bond formation compared with benzoyl or acetyl electrophiles. This renders the compound useful as a model substrate for optimizing coupling conditions (e.g., HATU vs. mixed anhydride) in complex spirocyclic systems, providing an informative reference for process chemistry groups scaling analogous amide couplings.

Quote Request

Request a Quote for 1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.